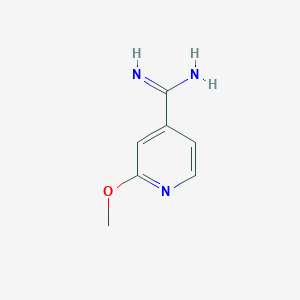

2-Methoxypyridine-4-carboxamidine

Description

Contextualization within Pyridine-Based Heterocyclic Chemistry

Pyridine (B92270), a six-membered heterocyclic compound containing one nitrogen atom, is a fundamental building block in a vast number of natural products and synthetic pharmaceuticals. cmjpublishers.com Its derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, antifungal, and antiviral properties. nih.gov The pyridine scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets makes it a privileged structure in drug discovery. cmjpublishers.com The incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and electronic distribution, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

Overview of Related Pyridine Carboxamide and Amidine Derivatives in Contemporary Chemical Biology

The functionalization of the pyridine ring with carboxamide and amidine groups has proven to be a fruitful strategy in the development of new therapeutic agents.

Pyridine Carboxamide Derivatives: The carboxamide group (–C(=O)NH₂) is a common feature in many drug molecules, contributing to their binding affinity and metabolic stability. In the context of pyridine, carboxamide derivatives have been explored for a range of applications. For instance, various pyridine carboxamides have been synthesized and investigated as potent urease inhibitors, which are relevant in the treatment of infections caused by ureolytic bacteria. nih.gov Furthermore, the strategic design and synthesis of pyridine-3-carboxamide (B1143946) analogs have demonstrated efficacy against bacterial wilt in plants, highlighting the versatility of this chemical class. nih.gov

Amidine Derivatives: Amidines, characterized by the –C(=NH)NH₂ functional group, are strong bases and can exist as protonated amidinium ions at physiological pH. researchgate.net This feature allows them to form strong ionic interactions with biological targets. Amidine-containing compounds have been investigated for their antimicrobial, antifungal, and antiparasitic activities. researchgate.net They represent a significant scaffold in medicinal chemistry, with numerous examples of their successful application in the development of therapeutic agents.

Rationale for Comprehensive Investigation of 2-Methoxypyridine-4-carboxamidine

A comprehensive investigation of this compound is warranted based on the established biological significance of its constituent parts. The methoxy (B1213986) group at the 2-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability. The carboxamidine group at the 4-position provides a basic center capable of forming strong interactions with biological receptors.

Detailed Research Findings

As of the latest available information, specific and detailed research findings, including comprehensive data tables on the biological activity or physicochemical properties of This compound , are not extensively documented in publicly accessible scientific literature. The synthesis of related compounds, such as 2-methoxypyridine-4-carboxaldehyde, which could serve as a precursor, has been described. pipzine-chem.com This aldehyde is noted for its utility as an intermediate in the synthesis of various biologically active compounds. pipzine-chem.com

The scientific community has extensively studied related structures. For example, derivatives of pyridine carboxamide have been synthesized and evaluated for their urease inhibitory activity. nih.gov Similarly, various amidine-containing compounds have been a focus of medicinal chemistry research for their potential antimicrobial properties. researchgate.net However, a dedicated and in-depth study on this compound itself, which would provide the necessary data for detailed tables and findings, is not apparent.

Future research would be necessary to generate such data, which would likely include:

Synthesis and Characterization: Detailed synthetic protocols, along with analytical data (NMR, mass spectrometry, etc.) to confirm the structure and purity of the compound.

Physicochemical Properties: Experimental determination of properties such as pKa, solubility, and lipophilicity (LogP).

Biological Screening: Evaluation of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for anticancer, antimicrobial, or enzyme inhibitory activity.

Without such dedicated studies, any presentation of detailed research findings would be speculative. The information available on related compounds can only suggest potential areas of investigation for this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-methoxypyridine-4-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4H,1H3,(H3,8,9) |

InChI Key |

KUJROJBFTGOJSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 2-Methoxypyridine-4-carboxamidine

The construction of this compound is typically achieved through a multi-step process, leveraging well-established reactions in heterocyclic chemistry.

A common and practical route to this compound begins with a readily available pyridine (B92270) derivative. A representative multi-step synthesis is outlined below:

Synthesis of 4-Cyanopyridine (B195900): The synthesis can start from 4-methylpyridine, which is converted to 4-cyanopyridine through ammoxidation. This reaction involves passing a mixture of 4-methylpyridine, ammonia (B1221849), and air over a catalyst at elevated temperatures (330-450 °C). chemicalbook.com This method can achieve high conversion rates and yields of 4-cyanopyridine. chemicalbook.com

Formation of 2-Chloro-4-cyanopyridine (B57802): The subsequent step involves the chlorination of 4-cyanopyridine. A common method is the reaction of 4-cyanopyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The N-oxide is typically prepared by oxidizing 4-cyanopyridine. The reaction with POCl₃ proceeds to yield 2-chloro-4-cyanopyridine. chemicalbook.com

Synthesis of 2-Methoxy-4-cyanopyridine: The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. stackexchange.comvaia.comyoutube.com By reacting 2-chloro-4-cyanopyridine with sodium methoxide (B1231860) in methanol, the chloro group is displaced by a methoxy (B1213986) group to furnish 2-methoxy-4-cyanopyridine. researchgate.netgoogle.com

Conversion to this compound: The final step is the transformation of the cyano group into a carboxamidine moiety. A classic and effective method for this conversion is the Pinner reaction. wikipedia.org This reaction involves treating the nitrile (2-methoxy-4-cyanopyridine) with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt. Subsequent treatment of this salt with ammonia affords the desired this compound. wikipedia.org

Table 1: Representative Multi-Step Synthesis of this compound This table presents a generalized synthetic sequence. Specific reaction conditions and yields may vary.

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Methylpyridine | NH₃, Air, Catalyst, 330-450 °C | 4-Cyanopyridine |

| 2 | 4-Cyanopyridine N-oxide | POCl₃, Heat | 2-Chloro-4-cyanopyridine |

| 3 | 2-Chloro-4-cyanopyridine | NaOMe, MeOH, Reflux | 2-Methoxy-4-cyanopyridine |

While the Pinner reaction is a primary method for amidine synthesis from nitriles, alternative approaches involving coupling reagents can also be considered, particularly for the synthesis of N-substituted amidines. However, for the direct synthesis of the unsubstituted amidine from a corresponding carboxylic acid (2-methoxypyridine-4-carboxylic acid), the process would be less direct, typically involving conversion of the acid to the amide and then to the amidine.

The regioselectivity of the synthetic sequence is crucial. The introduction of the chloro group at the 2-position of the 4-cyanopyridine N-oxide is a key regioselective step. chemicalbook.com Similarly, the nucleophilic aromatic substitution of the 2-chloro group by methoxide is highly regioselective due to the electronic properties of the pyridine ring, which favor attack at the C2 and C4 positions. stackexchange.comvaia.com

While less common for the primary synthesis of this compound itself, reactions involving pre-formed amidines can be used to synthesize related structures. For instance, a different amidine could potentially be used as a starting material to construct the pyridine ring, although this is a more complex and less direct approach.

Derivatization Strategies for this compound Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for the generation of a library of derivatives.

The pyridine ring is a key target for derivatization, offering opportunities to alter the electronic and steric properties of the molecule.

Nucleophilic Aromatic Substitution: Although the pyridine ring in this compound is already substituted, further nucleophilic aromatic substitution is a possibility, particularly if a good leaving group is present on the ring. The existing methoxy group at the 2-position makes the ring electron-rich, which generally disfavors nucleophilic attack. However, if other activating groups were present, this could be a viable strategy.

O-Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group, leading to the formation of 2-hydroxy-4-carboxamidine pyridine, which exists in equilibrium with its 2-pyridone tautomer. researchgate.net This transformation can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for its effectiveness under relatively mild conditions. chem-station.comwikipedia.orgcommonorganicchemistry.com Other reagents like hydrobromic acid (HBr) at elevated temperatures or strong nucleophiles like thiolates can also be employed. chem-station.comcommonorganicchemistry.com

Table 2: Representative O-Demethylation Reactions of Aryl Methyl Ethers This table provides general conditions for O-demethylation that could be applicable to this compound. Specific outcomes may vary.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, -78 °C to rt | Mild and effective for phenolic methyl ethers. commonorganicchemistry.com |

| Hydrobromic acid (HBr) | High temperature | Harsher conditions, lower functional group tolerance. commonorganicchemistry.com |

Further Functionalization of the Pyridine Ring: If the pyridine ring were to be activated, for example by N-oxidation, it could become more susceptible to further functionalization. However, such reactions would need to be carefully controlled to avoid side reactions with the amidine group.

Functionalization at the Carboxamidine Moiety

The carboxamidine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are essential for creating derivatives with altered biological activity or material properties. While specific examples for the direct functionalization of this compound are not extensively detailed in publicly available literature, the reactivity of the carboxamidine functional group is well-established.

One common transformation involves the reaction of the carboxamidine with various electrophiles. For instance, acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides, leading to the formation of N-acylamidines. These reactions are typically carried out in the presence of a base to neutralize the acid generated. Another important reaction is the condensation with carbonyl compounds, such as aldehydes and ketones, to form heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives, a common motif in pharmacologically active molecules.

Design and Synthesis of Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. mdpi.com this compound serves as an attractive scaffold for the design and synthesis of such hybrid molecules. The pyridine ring can be functionalized through various cross-coupling reactions, while the carboxamidine moiety offers a site for linking to other molecular fragments.

The development of hybrid compounds often aims to improve the therapeutic profile by targeting multiple biological pathways or by enhancing pharmacokinetic properties. mdpi.com For instance, the methoxypyridine unit is a known component in various bioactive compounds, and its incorporation can modulate properties like solubility and metabolic stability. researchgate.net The synthesis of these hybrids often involves multi-step sequences, where the this compound core is first assembled and then elaborated through subsequent chemical transformations. The design of these synthetic routes requires careful consideration of protecting group strategies and the compatibility of reaction conditions with the various functional groups present in the molecule.

Optimization of Reaction Conditions for Process Efficiency and Selectivity

Achieving high yields and selectivity is paramount in chemical synthesis, both for laboratory-scale research and industrial production. The optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and stoichiometry, plays a pivotal role in the successful synthesis of this compound and its derivatives.

Solvent and Catalyst Selection for Enhanced Yields

The selection of an appropriate solvent is critical as it can significantly influence reaction rates and product yields. The solubility of reactants and intermediates, as well as the stabilization of transition states, are all affected by the solvent medium. For reactions involving polar substrates like this compound, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often employed. However, green chemistry principles encourage the exploration of more environmentally benign solvents.

Catalysis is another cornerstone of efficient synthesis. For the construction of the pyridine ring itself, various catalysts can be employed depending on the specific synthetic route. For instance, in reactions involving cross-coupling to functionalize the pyridine ring, palladium-based catalysts are commonly used. The choice of ligand for the metal catalyst is also crucial for achieving high catalytic activity and selectivity. For the synthesis of related pyrimidine structures through multicomponent reactions, various catalysts have been shown to be effective, including Brønsted and Lewis acids. researchgate.net

The following table illustrates the effect of different catalysts on the yield of a model reaction for the synthesis of 4H-pyran derivatives, highlighting the importance of catalyst selection.

| Entry | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | No Catalyst | Ethanol | Reflux, 5h | 15 |

| 2 | Piperidine (B6355638) | Ethanol | Reflux, 3h | 75 |

| 3 | Et3N | Ethanol | Reflux, 4h | 60 |

| 4 | Fe3O4@GA@IG | Ethanol | Reflux, 1.5h | 95 |

| Data adapted from a study on the synthesis of 4H-pyran derivatives, demonstrating the impact of catalyst choice on reaction efficiency. researchgate.net |

Temperature and Stoichiometric Control in Reaction Pathways

Temperature is a fundamental parameter in controlling reaction kinetics. Generally, increasing the temperature accelerates the reaction rate. However, for reactions with multiple potential pathways, temperature control is essential for achieving selectivity towards the desired product. Exothermic reactions may require cooling to prevent side reactions, while endothermic reactions necessitate heating to proceed at a reasonable rate. The optimal temperature for a given transformation must be determined experimentally.

Stoichiometric control, the precise adjustment of the molar ratios of reactants, is also crucial for maximizing yield and minimizing waste. In many reactions, using a slight excess of one reactant can drive the reaction to completion. However, in multicomponent reactions where several reactants come together to form the product, the stoichiometry must be carefully balanced to avoid the formation of undesired byproducts. For instance, in the synthesis of hybrid molecules, the molar ratio of this compound to the coupling partner will directly impact the efficiency of the reaction.

The table below demonstrates the influence of temperature on the yield of a biotransformation reaction, emphasizing the need for precise temperature control.

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 25 | 24 | 45 |

| 30 | 24 | 68 |

| 35 | 24 | 55 |

| 40 | 24 | 30 |

| Data adapted from a study on the oxyfunctionalization of a pyridine derivative, illustrating the effect of temperature on product conversion. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analyses for Molecular Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) would be employed to unequivocally determine the structure of 2-Methoxypyridine-4-carboxamidine.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C-N, and C-O bonds.

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibrations of the amidine group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (B1213986) group would appear just below 3000 cm⁻¹.

C=N Stretching: A strong absorption band between 1640-1680 cm⁻¹ would be indicative of the C=N bond of the carboxamidine group.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra, expected in the 1300-1600 cm⁻¹ range. The C=N stretching vibration would also be Raman active.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amidine) | 3100 - 3500 (Broad) | 3100 - 3500 (Weak) |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H Stretch | 2850 - 2980 (Medium) | 2850 - 2980 (Strong) |

| C=N Stretch (Amidine) | 1640 - 1680 (Strong) | 1640 - 1680 (Medium) |

| Aromatic Ring Vibrations | 1400 - 1600 (Multiple Bands) | 1400 - 1600 (Strong) |

| C-O Stretch (Methoxy) | 1200 - 1300 (Strong) | 1200 - 1300 (Weak) |

| Predicted Vibrational Spectroscopy Data for this compound |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₉N₃O, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Molecular Formula: C₇H₉N₃O

Calculated Monoisotopic Mass: 151.0746 g/mol

Expected [M+H]⁺ ion: 152.0824 m/z

Observing a peak at this precise mass-to-charge ratio in an HRMS spectrum would provide strong evidence for the compound's elemental composition.

Solid-State Structural Determination via X-ray Crystallography

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Expected Bond Lengths and Angles: The bond lengths within the pyridine (B92270) ring would be characteristic of an aromatic system, though with some variation due to the substituents. The C-N bonds of the carboxamidine group would likely exhibit partial double bond character.

Intermolecular Interactions: The carboxamidine group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds, linking molecules into chains, layers, or a three-dimensional network. The pyridine nitrogen could also act as a hydrogen bond acceptor.

| Parameter | Expected Value |

| Pyridine Ring | Planar |

| C-C (Amidine) Bond Length | ~1.48 Å |

| C=N (Amidine) Bond Length | ~1.28 Å |

| C-N (Amidine) Bond Length | ~1.34 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| Hydrogen Bonding | Extensive N-H···N and N-H···O interactions |

| Predicted X-ray Crystallography Parameters for this compound |

Conformational Analysis and Stereochemical Considerations

The primary conformational flexibility in this compound arises from rotation around the single bonds connecting the substituents to the pyridine ring.

Rotation around the C4-C(amidine) bond: Rotation around this bond would determine the orientation of the carboxamidine group relative to the pyridine ring. The planar conformation, allowing for maximum electronic conjugation, is likely to be favored.

Rotation around the C2-O(methoxy) bond: The methoxy group can also rotate. The preferred conformation would likely place the methyl group either in the plane of the pyridine ring or slightly out of the plane to minimize steric hindrance with the adjacent ring proton at position 3.

The molecule does not possess any chiral centers, and therefore, it is achiral and would not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were found that have performed DFT calculations on 2-Methoxypyridine-4-carboxamidine. Consequently, there is no available data for its optimized geometry, conformational energy, frontier molecular orbitals, or molecular electrostatic potential surface.

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Similarly, no NBO analysis has been reported for this compound. This type of analysis is crucial for understanding the delocalization of electron density and the nature of bonding within the molecule.

Charge Distribution Analysis

A charge distribution analysis for this compound would typically be performed using computational methods such as Density Functional Theory (DFT). This analysis is crucial for understanding the molecule's electrostatic potential and identifying the electron-rich and electron-deficient regions, which in turn dictates its intermolecular interactions and reactivity.

The analysis would involve calculating the molecular electrostatic potential (MESP), which illustrates the charge distribution around the molecule. It is expected that the nitrogen atoms of the pyridine (B92270) ring and the carboxamidine group would exhibit negative electrostatic potential (electron-rich regions), making them likely sites for electrophilic attack or coordination to metal ions. Conversely, the hydrogen atoms of the amidine group and the methyl group would likely show positive electrostatic potential (electron-deficient regions).

Furthermore, atomic charge calculations, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This data would offer a more detailed picture of the electron distribution across the molecular framework, highlighting the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxamidine substituent on the pyridine ring.

Theoretical Studies on Chemical Reactivity and Reaction Mechanisms

Theoretical studies on the chemical reactivity of this compound would leverage the electronic structure data obtained from computational calculations. Key parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to this analysis.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack.

Theoretical investigations into reaction mechanisms involving this compound would involve mapping the potential energy surface for a given reaction. This would allow for the identification of transition states and the calculation of activation energies, providing detailed insights into the reaction pathways and kinetics.

Assessment of Non-Linear Optical (NLO) Properties

The assessment of the non-linear optical (NLO) properties of this compound would be conducted through quantum chemical calculations to determine its molecular hyperpolarizability. NLO materials are of significant interest for applications in photonics and optoelectronics.

The key parameters calculated would be the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. The presence of a donor-π-acceptor framework within the molecule could potentially lead to significant NLO properties. In this compound, the methoxy group can act as an electron donor and the carboxamidine group as an acceptor, with the pyridine ring serving as the π-bridge.

Computational studies would explore how the electronic charge transfer between these groups upon excitation contributes to the hyperpolarizability. The results from these calculations would be compared with known NLO materials to evaluate the potential of this compound for NLO applications.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity Modulation

The biological activity of derivatives of 2-Methoxypyridine-4-carboxamidine is intricately linked to the nature and position of various substituents on the core structure. Both the pyridine (B92270) ring and the carboxamidine group serve as primary sites for modification to modulate biological effects.

Impact of Substituents on the Pyridine Ring and Carboxamidine Group

Modifications to the pyridine ring and the carboxamidine moiety of this compound can significantly alter its interaction with biological targets. The electronic and steric properties of substituents play a pivotal role in this regard.

Carboxamidine Group Modifications: The carboxamidine group is a strong basic moiety and a key pharmacophore that can participate in multiple hydrogen bonding interactions with biological targets. Modifications to this group, such as N-alkylation or substitution with different functional groups, can modulate its basicity and hydrogen bonding capacity. For example, converting the carboxamidine to a related amide has been shown in some series of compounds to be beneficial for ligand-receptor interactions. nih.gov

A hypothetical SAR study on this compound might explore the following modifications:

| Modification Site | Substituent | Predicted Impact on Activity |

| Pyridine Ring (Position 3 or 5) | Halogen (F, Cl) | Potential increase in binding affinity due to halogen bonding. |

| Pyridine Ring (Position 3 or 5) | Methyl (-CH3) | May enhance hydrophobic interactions within the binding pocket. |

| Pyridine Ring (Position 6) | Amino (-NH2) | Could introduce an additional hydrogen bond donor, potentially increasing affinity. |

| Carboxamidine Nitrogen | Small Alkyl (e.g., -CH3) | May alter basicity and steric profile, potentially improving selectivity. |

| Carboxamidine Group | Conversion to Amide (-CONH2) | Could change the hydrogen bonding pattern and overall polarity. nih.gov |

Role of Spacer Lengths and Linker Moieties in Derivative Potency

Studies on other classes of compounds have demonstrated the critical importance of linker composition and length. For instance, in a series of tetrahydroisoquinoline-based inhibitors, the nature of the linking group was found to be important, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers. nih.gov The length and flexibility of the linker can determine the ability of the molecule to adopt an optimal conformation for binding. An improperly sized linker can lead to a significant loss of potency.

For derivatives of this compound, a hypothetical exploration of linkers could involve connecting a substituent on the pyridine ring or the carboxamidine nitrogen to another functional group via linkers of varying lengths and compositions (e.g., alkyl chains, ether linkages, or more rigid aromatic linkers).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can provide predictive models to guide the design of new derivatives with enhanced potency.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity. nih.gov For example, a QSAR model for a set of DNA binding topoisomerase inhibitors revealed that spatial descriptors, particularly Jurs descriptors, and polar interactions were key for predicting inhibitory activity. nih.gov Such a model for this compound derivatives could help in prioritizing the synthesis of new compounds with a higher probability of being active.

Correlation between Molecular Conformation and Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its biological target. The study of the relationship between molecular conformation and biological efficacy is therefore essential.

The conformational landscape of a molecule can be explored using both experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, including molecular mechanics and molecular dynamics simulations. mdpi.com For instance, an X-ray crystallographic study of a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonist revealed the existence of two energetically stable conformers, which was proposed to account for its high affinity for both receptors. nih.gov

For this compound, understanding the preferred conformations of the methoxy (B1213986) group relative to the pyridine ring and the orientation of the carboxamidine group is fundamental. The rotational barriers around the C2-O and C4-C bonds will dictate the accessible conformational space. Computational analysis could reveal low-energy conformations that are likely to be relevant for receptor binding.

Structure-Affinity and Structure-Kinetics Relationships at Biological Targets

Beyond simple binding affinity (a measure of the strength of the interaction), the kinetics of the interaction between a ligand and its target—specifically the association (kon) and dissociation (koff) rates—are increasingly recognized as crucial for drug efficacy. nih.govnih.gov The structure-affinity relationship (SAR) and structure-kinetics relationship (SKR) explore how chemical modifications influence these parameters.

Structure-Affinity Relationship (SAR): This is the traditional focus of medicinal chemistry, aiming to enhance the binding affinity (often measured as Ki or IC50). As discussed in section 5.1.1, modifications to the pyridine ring and carboxamidine group of this compound would be expected to directly impact its affinity for a given target. nih.govacs.org

Structure-Kinetics Relationship (SKR): A longer drug-target residence time (inversely related to koff) can lead to a more sustained biological effect. nih.gov SKR studies aim to understand how structural features influence the dissociation rate. For example, in a study of focal adhesion kinase (FAK) inhibitors, slowly dissociating inhibitors were found to induce a specific helical structure in the protein, a feature not observed with rapidly dissociating inhibitors. nih.gov

For derivatives of this compound, introducing substituents that can form long-lived interactions with the target, such as strong hydrogen bonds or covalent bonds, could lead to a longer residence time and potentially improved therapeutic outcomes.

A hypothetical study on this compound derivatives might yield the following data:

| Compound | Modification | Affinity (Ki, nM) | Residence Time (min) |

| This compound | - | 100 | 10 |

| 3-Fluoro-2-methoxypyridine-4-carboxamidine | 3-Fluoro | 50 | 20 |

| 2-Methoxy-N-methylpyridine-4-carboxamidine | N-Methyl | 120 | 8 |

| 5-Bromo-2-methoxypyridine-4-carboxamidine | 5-Bromo | 30 | 35 |

This hypothetical data illustrates how different substituents could modulate both affinity and residence time, providing valuable insights for the rational design of more effective compounds.

Mechanistic Investigations of Biological Interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

No studies detailing the molecular docking of 2-Methoxypyridine-4-carboxamidine to identify its binding pockets or key interacting amino acid residues have been found in the public domain.

Information regarding the specific hydrogen bonds, hydrophobic interactions, or π-stacking interactions formed between this compound and any biological target is not available in published research.

There are no available studies that predict the binding modes of this compound or suggest any potential for allosteric modulation of a target protein.

Enzyme Inhibition Studies and Kinetic Analysis

No data on the inhibitory activity (such as IC₅₀ values) of this compound against enzymes like amidases, ureases, DprE1, β-lactamase, or histone demethylases has been reported.

As no enzyme inhibition has been reported, there is no information on the kinetic mechanism (e.g., competitive, non-competitive, or uncompetitive) by which this compound might inhibit any enzyme.

Mechanistic Pathways of Enzyme Deactivation

No studies were identified that investigated the potential for this compound to deactivate enzymes or the mechanistic pathways involved in such a process.

Receptor Binding and Functional Assays

There is no available data from receptor binding and functional assays for this compound.

Agonist, Antagonist, and Allosteric Modulator Profiling

No research has been published profiling this compound as an agonist, antagonist, or allosteric modulator for any receptor.

Site-Directed Mutagenesis to Probe Receptor-Ligand Interactions

No studies utilizing site-directed mutagenesis to investigate the interaction between this compound and any biological receptor were found.

Investigation of Intracellular Mechanisms of Action

There is a lack of research on the intracellular mechanisms of action of this compound.

Modulation of Cellular Pathways

No information is available regarding the modulation of any cellular pathways by this compound.

Impact on Biomolecular Synthesis and Turnover

There are no findings on the impact of this compound on the synthesis or turnover of biomolecules such as proteins or nucleic acids.

Applications of 2 Methoxypyridine 4 Carboxamidine and Its Derivatives As Research Probes and Scaffolds

Development as Chemical Probes for Target Validation

Chemical probes are indispensable tools for elucidating the biological function of proteins and validating their potential as therapeutic targets. rjpbr.comscispace.com Derivatives of 2-methoxypyridine (B126380) have been successfully developed into highly selective chemical probes.

A notable example is the creation of a selective inhibitor for the monocarboxylate transporter 4 (MCT4), a protein implicated in cancer metabolism. Researchers developed 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, a derivative that demonstrated high potency and selectivity for MCT4. researchgate.net This probe, identified through screening a diverse library of compounds, has been instrumental in studying the biological roles of MCT4 in cancer, fulfilling the stringent criteria for a chemical probe, including proteome-wide selectivity. researchgate.net

The development of such probes often involves iterative medicinal chemistry efforts. For instance, the discovery of ML277, a potent and selective activator of the KCNQ1 potassium channel, started from a high-throughput screen and involved extensive structure-activity relationship (SAR) studies. nih.gov While the final probe was a thiazole (B1198619) derivative, the process highlights the general approach of modifying core scaffolds to achieve desired potency and selectivity, a strategy applicable to the 2-methoxypyridine class. The design of these probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery. rjpbr.com

Utilization as Lead Compounds in Preclinical Research Programs

Lead compounds are the starting points for the development of new drugs. The 2-methoxypyridine scaffold has proven to be a valuable source of lead compounds in various therapeutic areas.

In the field of oncology, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors. nih.gov The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway in cell proliferation and survival, making it a key target for cancer therapy. By employing a scaffold hopping strategy, researchers have created a series of potent inhibitors based on the 2-methoxypyridine core. nih.gov

Another significant area is the development of gamma-secretase modulators (GSMs) for Alzheimer's disease. The introduction of a methoxypyridine motif into a tetracyclic scaffold resulted in compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42), a key pathogenic species in Alzheimer's. nih.gov These novel methoxypyridine-containing GSMs also exhibited improved drug-like properties, such as better solubility, and demonstrated the ability to cross the blood-brain barrier in in vivo studies. nih.gov

The table below summarizes key findings for some 2-methoxypyridine derivatives as lead compounds.

| Compound Class | Therapeutic Target | Key Findings |

| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Novel potent dual inhibitors developed through scaffold hopping. nih.gov |

| Methoxypyridine-derived GSMs | Gamma-secretase (Aβ42 production) | Improved activity and drug-like properties, including brain penetration. nih.gov |

Application in High-Throughput Screening and Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hit" compounds with desired biological activity. chemdiv.commdpi.com Libraries of compounds containing the 2-methoxypyridine scaffold can be screened to identify starting points for new drug discovery programs.

The process of HTS involves several stages, from target identification and assay development to the screening of compound libraries and subsequent hit validation. mdpi.com The unique design of focused sub-libraries, which can include derivatives of 2-methoxypyridine, allows for the early identification of promising hit compounds and provides initial structure-activity relationship (SAR) data. chemdiv.com

For example, HTS campaigns have been successfully used to discover new antibacterial and anthelmintic agents. nih.govmdpi.com In one large-scale screen for antibacterial agents, a library of 125,000 compounds was tested, leading to the identification of a novel class of antibacterials. nih.gov While the specific hits were bithiophene derivatives, this study showcases the power of HTS in identifying new chemical entities from large and diverse libraries, which could include 2-methoxypyridine derivatives.

The development of robust HTS assays is critical for the success of these campaigns. These assays can be biochemical, measuring the activity of a purified enzyme, or cell-based, measuring a cellular response. mdpi.com Native mass spectrometry is also emerging as a powerful tool for HTS in drug discovery, allowing for the direct study of protein-ligand interactions. nih.gov

Role as Building Blocks in Complex Molecule Synthesis

The 2-methoxypyridine unit is a valuable building block in the synthesis of complex natural products and other intricate molecules. Its chemical properties can be strategically exploited to facilitate challenging synthetic transformations.

One of the key advantages of using 2-methoxypyridines is the reduced basicity of the pyridine (B92270) nitrogen compared to unsubstituted pyridines. nih.gov This is due to the electron-withdrawing inductive effect of the methoxy (B1213986) group. This modulation of basicity can be crucial for the success of certain reactions that are sensitive to the basicity of the starting materials. nih.gov

A compelling example of this is the use of 2-methoxypyridines in a "top-down" approach to the synthesis of magellanine-type Lycopodium alkaloids. nih.gov These complex natural products feature a tetracyclic core with multiple stereocenters. By incorporating the pyridine ring early in the synthesis in the form of a 2-methoxypyridine, chemists can perform reactions that would otherwise be low-yielding due to the basicity of the nitrogen atom. The methoxypyridine can then be converted to the required piperidine (B6355638) ring in the later stages of the synthesis. nih.gov

Furthermore, the 2-methoxypyridine core can be functionalized at various positions to create a diverse range of derivatives. For instance, the synthesis of various 2-methoxypyridine derivatives has been reported for applications in materials science, such as the creation of liquid crystalline and photo-physical materials. researchgate.netrsc.org These synthetic routes often involve standard organic chemistry reactions like nucleophilic aromatic substitution and cross-coupling reactions, demonstrating the versatility of the 2-methoxypyridine scaffold as a synthetic intermediate. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxypyridine-4-carboxamidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step processes starting from pyridine derivatives. For example, halogenated pyridine intermediates (e.g., 2-chloro-4-cyanopyridine) can undergo nucleophilic substitution with methoxide to introduce the methoxy group, followed by conversion of the nitrile to an amidine via the Pinner reaction (using HCl/MeOH and subsequent ammonia treatment). Reaction conditions (temperature, solvent, catalyst) critically affect regioselectivity and purity. For instance, highlights the use of bases like NaOH in DMSO for methoxy substitution, while discusses carboxylation steps applicable to analogous pyrimidine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : For confirming methoxy (-OCH₃) and amidine (-C(=NH)NH₂) groups. H and C NMR can resolve substituent positions on the pyridine ring ( ).

- HPLC/MS : To assess purity (>95%) and detect byproducts ().

- X-ray Crystallography : For definitive structural elucidation, as seen in pyridine-carboxamide analogs ().

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Solubility can be tested via gradient solvent screening (e.g., DMSO, ethanol, water). Stability studies (TGA/DSC) under varying pH and temperature conditions are essential. notes that methoxypyridine derivatives often require anhydrous storage to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases, enzymes). demonstrates such approaches for pyridine-carboxamide analogs, identifying key hydrogen-bonding interactions with active sites .

Q. What strategies resolve contradictions in bioassay data for this compound, such as variable IC₅₀ values across studies?

- Methodology :

- Purity Control : Use HPLC () to rule out impurities (>98% purity required).

- Assay Standardization : Validate protocols (e.g., consistent cell lines, buffer conditions). highlights impurities in pyridine derivatives as a source of toxicity variability .

- Meta-analysis : Cross-reference data from structural analogs (e.g., 4-methoxypyridine-2-carboxylic acid in ) to identify trends .

Q. How does substituent modification (e.g., replacing methoxy with halogen or alkyl groups) affect the compound’s pharmacological profile?

- Methodology : Synthesize derivatives via halogenation (e.g., Cl/F substitution, ) or alkylation. Test SAR using enzyme inhibition assays (e.g., kinase panels) and compare logP values (lipophilicity) to correlate structural changes with activity. and provide frameworks for dihydropyridine and pyrimidine analogs .

Q. What role does regioselectivity play in the synthesis of this compound, and how can it be optimized?

- Methodology : Regioselectivity is influenced by directing groups (e.g., nitro, cyano) and catalysts. For example, shows that electron-withdrawing groups at the 4-position enhance methoxy substitution at the 2-position in pyrimidines. Optimize via DFT-guided catalyst selection (e.g., Pd/Cu systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.